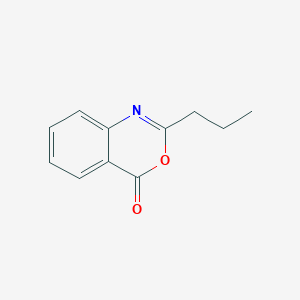

2-propyl-4H-3,1-benzoxazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-propyl-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Classical Synthesis via Acylation and Cyclization

The predominant method for synthesizing 2-propyl-4H-3,1-benzoxazin-4-one involves a two-step sequence starting from anthranilic acid (2-aminobenzoic acid). In the first step, anthranilic acid undergoes acylation with butyroyl chloride in the presence of pyridine as a base, yielding 2-butyramidobenzoic acid (1). This intermediate is characterized by the formation of an amide bond, confirmed via infrared (IR) spectroscopy through the appearance of carbonyl stretches at 1672 cm⁻¹ (amide C=O) and 1693 cm⁻¹ (carboxylic acid C=O), alongside NH and OH bands at 3286 cm⁻¹ and 3422 cm⁻¹, respectively .

The subsequent cyclization step employs acetic anhydride as a dehydrating agent, facilitating intramolecular esterification to form the benzoxazinone ring. The reaction proceeds under reflux conditions, with the disappearance of NH and OH bands in the IR spectrum of the final product, replaced by distinct absorptions at 1614 cm⁻¹ (C=N) and 1764 cm⁻¹ (C=O) . This method typically achieves moderate to high yields (70–85%) and is favored for its simplicity and scalability.

Microwave-Assisted Cyclization Approach

Recent advancements in synthetic methodology have introduced microwave irradiation as a tool for accelerating the cyclization step. A patent by WO2014097188A1 outlines a protocol wherein 2,4-dihydroxybenzoic acid derivatives are subjected to sequential esterification, amidation, and cyclization under microwave conditions . While this approach was initially demonstrated for sulfonamide-substituted benzoxazinones, its principles can be adapted for 2-propyl analogs by modifying the acylating agent.

For instance, substituting the sulfonyl chloride reagent with butyroyl chloride during the amidation step could theoretically yield the propyl-substituted intermediate. Subsequent cyclization using reagents such as 1,1-dimethoxycyclohexane under microwave irradiation (200–300 W, 120°C) promotes rapid ring closure . This method reduces reaction times from hours to minutes and minimizes side reactions, though its applicability to this compound requires further empirical validation.

Comparative Analysis of Synthetic Methodologies

The table below contrasts the classical and microwave-assisted routes:

The classical method remains superior for large-scale synthesis due to its well-optimized conditions, whereas microwave techniques excel in exploratory settings requiring rapid iteration.

Characterization and Analytical Data

Infrared Spectroscopy

-

2-Butyramidobenzoic Acid (1): Peaks at 1672 cm⁻¹ (amide C=O), 1693 cm⁻¹ (acid C=O), 3286 cm⁻¹ (NH), and 3422 cm⁻¹ (OH) .

-

This compound (2): Peaks at 1614 cm⁻¹ (C=N) and 1764 cm⁻¹ (C=O), with absence of NH/OH bands .

Nuclear Magnetic Resonance (NMR)

While the provided sources lack explicit NMR data, theoretical predictions align with analogous benzoxazinones:

-

¹H NMR: A singlet at δ 2.5–3.0 ppm for the propyl group, aromatic protons at δ 7.0–8.0 ppm, and a deshielded oxazinone proton at δ 5.5–6.0 ppm.

-

¹³C NMR: Carbonyl resonance at δ 165–170 ppm, C=N at δ 155–160 ppm, and aromatic carbons at δ 115–135 ppm.

Applications and Derivatives

This compound serves as a precursor to quinazolinone derivatives with demonstrated anticancer activity . For example, reaction with ammonium acetate or formamide yields 2-propylquinazolin-4(3H)-one, which exhibits inhibitory effects on folate biosynthesis pathways in cancer cells . Further functionalization via alkylation or sulfonation, as detailed in patent WO2014097188A1, expands its utility in drug discovery .

Properties

CAS No. |

16062-69-4 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21g/mol |

IUPAC Name |

2-propyl-3,1-benzoxazin-4-one |

InChI |

InChI=1S/C11H11NO2/c1-2-5-10-12-9-7-4-3-6-8(9)11(13)14-10/h3-4,6-7H,2,5H2,1H3 |

InChI Key |

UXLGTGPMUITKPA-UHFFFAOYSA-N |

SMILES |

CCCC1=NC2=CC=CC=C2C(=O)O1 |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=O)O1 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.